molecular formula C15H16N4O3 B3087409 6-Ethyl-3-(1,3,5-trimethyl-1H-pyrazol-4-yl)isoxazolo[5,4-b]pyridine-4-carboxylic acid CAS No. 1173266-66-4

6-Ethyl-3-(1,3,5-trimethyl-1H-pyrazol-4-yl)isoxazolo[5,4-b]pyridine-4-carboxylic acid

Cat. No.: B3087409
CAS No.: 1173266-66-4
M. Wt: 300.31 g/mol
InChI Key: ZOEPWZKODKFNAQ-UHFFFAOYSA-N
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Description

“6-Ethyl-3-(1,3,5-trimethyl-1H-pyrazol-4-yl)isoxazolo[5,4-b]pyridine-4-carboxylic acid” is a pyrazole-bearing compound . Pyrazole compounds are known for their diverse pharmacological effects, including potent antileishmanial and antimalarial activities .


Synthesis Analysis

The synthesis of pyrazole derivatives involves the coupling of hydrazine . The structures of these synthesized compounds are verified using techniques such as elemental microanalysis, FTIR, and 1H NMR .


Molecular Structure Analysis

The molecular structure of this compound is complex, with multiple functional groups. The structure includes an isoxazole ring and a pyrazole ring, both of which are fused to a pyridine ring . The compound also contains an ethyl group and a carboxylic acid group .

Scientific Research Applications

Heterocyclic Compound Applications

Heterocyclic compounds, including pyrazole and isoxazole derivatives, are foundational in organic chemistry for their diverse biological activities and applications in drug development. Research into these compounds explores their preparation, properties, and applications across various domains, including biological activity and material science.

  • Chemistry and Properties of Benzimidazole and Benzthiazole Derivatives : A review covering the chemistry of compounds containing pyridine-2,6-diylbis motifs highlights their significance in synthesizing complex compounds with notable spectroscopic, structural, and magnetic properties. These compounds demonstrate a wide range of biological and electrochemical activities, suggesting potential applications in drug development and material science (Boča, Jameson, & Linert, 2011).

  • Pyrazole Carboxylic Acid and Its Derivatives : Pyrazole carboxylic acid derivatives are emphasized for their antimicrobial, anticancer, anti-inflammatory, and antiviral activities. Their synthetic versatility makes them crucial scaffolds in medicinal chemistry, underscoring the importance of heterocyclic compounds in developing new therapeutic agents (Cetin, 2020).

  • Heterocyclic N-oxide Molecules : N-oxide derivatives of heterocyclic compounds, such as pyridine and indazole, are highlighted for their roles in organic synthesis, catalysis, and medicinal applications. These compounds participate in forming metal complexes, designing catalysts, and exhibit significant biological activities, including anticancer and antibacterial effects (Li et al., 2019).

Properties

IUPAC Name

6-ethyl-3-(1,3,5-trimethylpyrazol-4-yl)-[1,2]oxazolo[5,4-b]pyridine-4-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16N4O3/c1-5-9-6-10(15(20)21)12-13(18-22-14(12)16-9)11-7(2)17-19(4)8(11)3/h6H,5H2,1-4H3,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZOEPWZKODKFNAQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC(=C2C(=NOC2=N1)C3=C(N(N=C3C)C)C)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

300.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
6-Ethyl-3-(1,3,5-trimethyl-1H-pyrazol-4-yl)isoxazolo[5,4-b]pyridine-4-carboxylic acid
Reactant of Route 2
6-Ethyl-3-(1,3,5-trimethyl-1H-pyrazol-4-yl)isoxazolo[5,4-b]pyridine-4-carboxylic acid
Reactant of Route 3
6-Ethyl-3-(1,3,5-trimethyl-1H-pyrazol-4-yl)isoxazolo[5,4-b]pyridine-4-carboxylic acid
Reactant of Route 4
6-Ethyl-3-(1,3,5-trimethyl-1H-pyrazol-4-yl)isoxazolo[5,4-b]pyridine-4-carboxylic acid
Reactant of Route 5
6-Ethyl-3-(1,3,5-trimethyl-1H-pyrazol-4-yl)isoxazolo[5,4-b]pyridine-4-carboxylic acid
Reactant of Route 6
6-Ethyl-3-(1,3,5-trimethyl-1H-pyrazol-4-yl)isoxazolo[5,4-b]pyridine-4-carboxylic acid

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